molecular formula C16H20N6O2S2 B6542578 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine CAS No. 1060279-68-6

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine

Cat. No.: B6542578
CAS No.: 1060279-68-6
M. Wt: 392.5 g/mol
InChI Key: GYECZOFINVYIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyridazine core substituted with a 3-ethyl group and a piperazine moiety linked to a 5-methylthiophene-2-sulfonyl group. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with targeting epigenetic regulators (e.g., bromodomains) or kinases .

Properties

IUPAC Name

3-ethyl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-3-13-17-18-14-5-6-15(19-22(13)14)20-8-10-21(11-9-20)26(23,24)16-7-4-12(2)25-16/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYECZOFINVYIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Target Potency (IC₅₀) Selectivity/Features Reference
AZD5153 Triazolopyridazine 3-Methoxy, piperidine-phenoxy-ethyl, dimethylpiperazinone BRD4 (BET proteins) 0.5–10 nM Bivalent binding (dual bromodomain inhibition), high cellular potency, in vivo efficacy
C1632 Triazolopyridazine 3-Methyl, N-methylacetamide Lin28 N/A Inhibits Lin28-mediated let-7 suppression; used in metabolic reprogramming studies
CDK8 Inhibitors (e.g., Compound 4/5) Triazolopyridazine Pyrrolidin-3-yl-urea CDK8 0.1–1 µM Type II kinase inhibition; moderate solubility
PEF(S) Binders Triazolopyridazine Sulfonamides, alkoxyethoxy groups PEF(S) N/A Displaces TNS in allosteric binding assays; sulfonamide enhances protein interaction

Key Comparative Analysis

  • AZD5153: A bivalent BET inhibitor with a methoxy group at the 3-position. The bivalent design enables simultaneous binding to two bromodomains, resulting in sub-nanomolar potency and sustained transcriptional repression of MYC . The absence of a bivalent motif in the queried compound suggests monovalent binding, which typically requires higher concentrations for efficacy but may improve selectivity .
  • C1632 : Shares the triazolopyridazine core but lacks the sulfonyl-piperazine moiety. Its 3-methyl group and acetamide side chain align with Lin28 inhibition, highlighting how substituent variation redirects target specificity .
  • CDK8 Inhibitors : These derivatives replace the ethyl-sulfonyl groups with urea-linked pyrrolidine, enabling hydrogen bonding with kinase catalytic sites. The queried compound’s sulfonyl group may similarly engage polar residues but in a distinct target environment .
  • Sulfonamide-Containing Analogs (e.g., PEF(S) Binders) : The 5-methylthiophene-sulfonyl group in the queried compound mirrors sulfonamide motifs in PEF(S) inhibitors, which enhance binding through hydrophobic and electrostatic interactions .

Pharmacokinetic and Physicochemical Considerations

  • Solubility: The sulfonyl-piperazine moiety may improve aqueous solubility relative to AZD5153’s phenoxy-ethyl group, which could translate to better oral bioavailability .
  • Target Engagement: Bivalent compounds like AZD5153 achieve prolonged target suppression, whereas monovalent analogs (e.g., the queried compound) may require more frequent dosing .

Research Implications and Gaps

Identify Primary Targets: Proteome-wide profiling (e.g., kinome or bromodomain screens) to confirm binding partners.

Optimize Selectivity : Compare off-target effects against AZD5153 and other triazolopyridazine derivatives.

Evaluate In Vivo Efficacy : Assess pharmacokinetics and tumor growth inhibition in relevant models, as done for AZD5153 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.